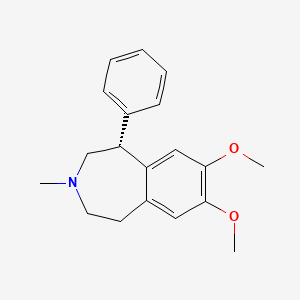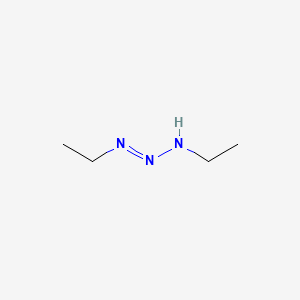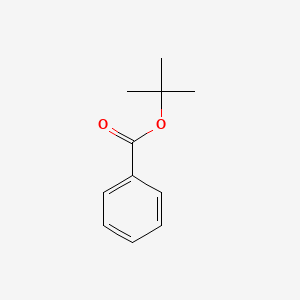
tert-Butyl benzoate
Vue d'ensemble
Description
Synthesis Analysis Tert-butyl benzoate is a chemical compound utilized in various organic synthesis processes due to its reactivity and stability under different conditions. A notable method involves the reaction of nitriles with this compound catalyzed by Zn(ClO4)2·6H2O under solvent-free conditions, offering a mild, efficient, and inexpensive pathway to N-tert-butyl amides with high yields (Feng et al., 2018). Additionally, tert-butyl nitrite has been applied as a metal-free radical initiator for aerobic cleavage of benzylic CC bonds in compressed carbon dioxide, highlighting its role in facilitating selective bond cleavage in a safe and environmentally friendly manner (Miao et al., 2011).
Molecular Structure Analysis The molecular structure and vibrational spectra of this compound derivatives have been extensively studied through quantum chemical calculations and experimental techniques like FT-IR spectroscopy. For instance, a study on 3,5-di-tert-butyl-4-hydroxy benzoic acid revealed insights into its structure-activity relationships, demonstrating the compound's significant chemical and physical properties using DFT methods (Mathammal et al., 2016).
Chemical Reactions and Properties this compound undergoes various chemical reactions, including radical initiations and nucleophilic substitutions, under different conditions. The reactivity with tert-butyl nitrite, for instance, generates iodine-centered radicals at room temperature, demonstrating its potential in oxidative and deprotection reactions (Ochiai et al., 1996). Another example includes its role in the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, illustrating its utility in creating structurally complex and functionalized organic molecules (Koseki et al., 2011).
Applications De Recherche Scientifique
1. Synthesis of Antibiotics
Tert-Butyl benzoate plays a crucial role in synthesizing antibiotics. For instance, it has been used in the synthesis of the antimicrobial fungal metabolite culpin. This involves converting tert-butyl benzoates into derivatives with an alkyl group in a 1,4-relationship to an alkyl, aryl, alkenyl, or alkynyl group, a process useful for antibiotic production (Sunasee & Clive, 2008).
2. Surface Chemistry Studies
This compound's interaction with surfaces like alumina has been studied using inelastic electron tunneling spectroscopy. This research provides insights into surface reactions and the chemical behavior of such esters on various surfaces (Kamata et al., 1994).
3. Photovoltaic Performance
In the field of solar energy, this compound derivatives have been synthesized for use in photovoltaic devices. These organofullerenes show varying degrees of power conversion efficiency, indicating their potential in improving solar cell performance (Liu et al., 2013).
4. Undergraduate Chemistry Education
This compound is used in educational settings, specifically in undergraduate organic chemistry courses. An experiment involving its synthesis from tert-butanol demonstrates fundamental concepts in organic synthesis and esterification (Cunha et al., 2003).
5. Synthesis of Amino Sugars
It is used in the synthesis of complex organic molecules, such as amino sugars. For instance, tert-butyl sorbate undergoes aminohydroxylation to yield derivatives that are pivotal in synthesizing 3,6-dideoxy-3-amino-L-talose, an amino sugar (Csatayová et al., 2011).
6. Chemical Kinetics and Mechanisms
The compound has been studied to understand the activation energy in the hydrolysis of esters, which is fundamental in chemical kinetics and reaction mechanism studies (Stimson, 1955).
7. Aerobic Cleavage of CC Bonds
Tert-butyl nitrite, when combined with this compound, has been used to initiate the aerobic cleavage of benzylic CC bonds. This research highlights its role in innovative organic synthesis processes (Miao et al., 2011).
8. Synthesis of Free Radicals
It is integral in synthesizing highly water-soluble, stable free radicals, such as potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. These radicals have broad applications in various scientific research areas (Marx & Rassat, 2002).
Safety and Hazards
Tert-Butyl benzoate is combustible . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Orientations Futures
The ability to selectively transesterify β-keto esters, such as tert-Butyl benzoate, is a useful transformation in organic synthesis . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches .
Mécanisme D'action
Target of Action
Tert-Butyl benzoate is primarily used as a radical initiator in polymerization reactions . It is an ester of peroxybenzoic acid and is often used for the production of low-density polyethylene (LDPE) from ethylene, and for crosslinking, such as for unsaturated polyester resins .
Mode of Action
The compound interacts with its targets through oxidative coupling reactions . In these reactions, two nucleophiles are coupled together in the presence of an external oxidant . This type of reaction is efficient and minimizes waste production as only nucleophiles are used .
Biochemical Pathways
It is known that the compound is involved in the polymerization of ethylene to produce ldpe . It is also used in crosslinking reactions for unsaturated polyester resins .
Propriétés
IUPAC Name |
tert-butyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDRKKWPKKEMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228111 | |
| Record name | 1,1-Dimethylethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
774-65-2 | |
| Record name | tert-Butyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dimethylethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylethyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWY8SFF36W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tert-butyl benzoate?
A1: this compound has the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several studies characterize this compound using spectroscopic techniques. For example, 1H NMR and UV spectra were used to confirm its synthesis in one study []. Additionally, inelastic electron tunneling spectroscopy (IETS) helped identify its chemisorbed species on alumina surfaces [, ].
Q3: Are there any applications of this compound related to its material properties?
A4: One study describes the use of this compound in the preparation of a novel ceiling sheet material. Its inclusion, along with other components like glass-reinforced fiber and unsaturated polyester resin, aimed to enhance the material's strength, durability, and resistance to discoloration, corrosion, and oxidation [].
Q4: Does this compound exhibit any catalytic properties?
A5: While this compound itself might not be a catalyst, its formation and subsequent reactions are relevant in catalytic processes. For instance, one study explores a transition-metal-free alkoxycarbonylation of aryl halides where this compound is generated as the desired product [].
Q5: Can you explain the mechanism of this compound cleavage with NaH in DMF?
A6: Research suggests that this cleavage reaction proceeds through a BAC2 (bimolecular acyl cleavage) mechanism [, ]. Contrary to the previously proposed E2 elimination, it's suggested that adventitious NaOH, generated from NaH, facilitates the cleavage rather than DMF-derived NaNMe2.
Q6: Have there been any computational studies on this compound?
A7: Yes, molecular dynamics simulations were employed to study the intramolecular energy transfer between carbazole groups in N-vinyl carbazole/vinyl tert-butyl-benzoate copolymers []. These simulations provided insights into the effect of copolymer composition on this energy transfer process.
Q7: How do structural modifications of this compound affect its reactivity?
A8: A study investigating the synthesis of fluorinated quinoline analogs utilized this compound as a starting material []. While specific SAR details weren't the primary focus, the research highlights how incorporating the this compound moiety influences the final compounds' structure and, consequently, their antifungal activity.
Q8: Are there specific formulation strategies for this compound?
A9: While the provided research doesn't delve into specific formulation strategies for this compound, its application in a ceiling sheet material [] suggests its compatibility with various polymers and additives. This compatibility could be further explored for potential formulations in other applications.
Q9: What analytical methods are used to characterize this compound?
A9: Various analytical techniques are employed to characterize this compound, including:
- Spectroscopy: 1H NMR [], UV Spectroscopy [], and Inelastic Electron Tunneling Spectroscopy (IETS) [, ] are used for structural analysis and identification of reaction intermediates.
- Chromatography: Gas Chromatography (GC) [] and Capillary Gas Chromatography-Mass Spectrometry (GC-MS) [] are employed to analyze volatile oil compositions, potentially containing this compound.
Q10: Are there any alternatives for cleaving tert-butyl esters besides NaH in DMF?
A11: Yes, research suggests powdered KOH in THF as a safer and simpler alternative to NaH in DMF for cleaving tert-butyl benzoates [, ]. This method reportedly achieves excellent yields (94-99%) at ambient temperature.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



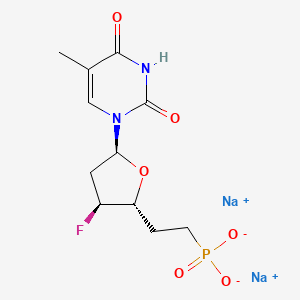

![1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3-hydroxy-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1219496.png)
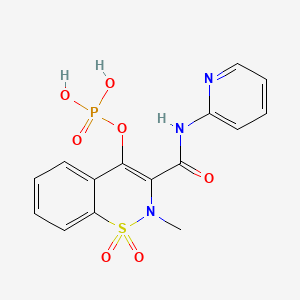


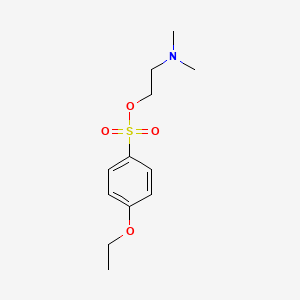
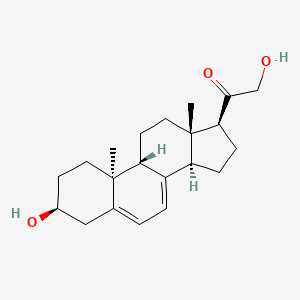
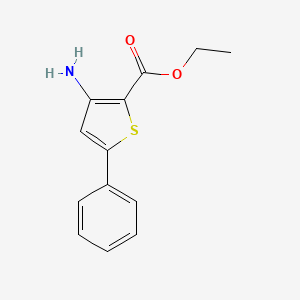
![1,5-Bis[2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene](/img/structure/B1219509.png)

